Cas no 36476-29-6 (4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside)

4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside structure
36476-29-6 structure
Nome del prodotto:4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
Numero CAS:36476-29-6
MF:C18H21NO8
MW:379.36124587059
MDL:MFCD00067658
CID:306416
PubChem ID:354334628

4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,7-[[2-(acetylamino)-2-deoxy-b-D-galactopyranosyl]oxy]-4-methyl-
    • 4-Methylumbelliferyl-N-Acetyl-Beta-D-Galactosaminide Hydrate
    • 4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
    • 4-Methylumbelliferyl
    • 4-Methylumbelliferyl 2-Acetamido-2-deoxy-β-D-galactopyranoside
    • 4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-Β-D-GALACTOPYRANOSIDE,WHITE SOLID
    • -<small>D<
    • 4-methylumbelliferyl lactoside
    • 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
    • A-D-lactopyranoside
    • A-D-lactoside
    • 4-Methylumbelliferyl N-Acetyl-β-D-galactosaminide
    • 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-galactopyranoside
    • AC-33224
    • 4-Methylumbelliferyl N-acetyl-beta-D-galactosaminide
    • AMY41691
    • N-((2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)tetrahydro-2H-pyran-3-yl)acetamide
    • MFCD00067658
    • AS-11170
    • 4-METHYLUMBELLIFERYL-N-ACETYL-beta-D-GALACTOSAMINIDE
    • 36476-29-6
    • 4-Methylumbelliferyl-N-acetyl-beta-D-galactosaminide, 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-Galactopyranoside
    • 4-Methylumbelliferyl N-acetyl- beta -D-galactosaminide
    • DTXSID001235472
    • GalNAc1-b-4MU
    • AKOS026674413
    • SCHEMBL2186801
    • N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
    • NS00089289
    • T72367
    • 4-Methylumbelliferyl beta-D-Acetylgalactosaminide; 4-Methylumbelliferyl N-Acetyl-beta-D-galactosaminide; GalNAc1-b-4MU
    • QCTHLCFVVACBSA-SOVHRIKKSA-N
    • 4-Methylumbelliferyl N-acetyl-I(2)-D-galactosaminide
    • 4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
    • MDL: MFCD00067658
    • Inchi: InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18-/m1/s1
    • Chiave InChI: QCTHLCFVVACBSA-UHFFFAOYSA-N
    • Sorrisi: CC1=CC(OC2=C1C=CC(O[C@H]3[C@H](NC(C)=O)[C@@H](O)[C@@H](O)[C@H](O3)CO)=C2)=O

Proprietà calcolate

  • Massa esatta: 379.12700
  • Massa monoisotopica: 379.127
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 608
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 135A^2
  • XLogP3: niente
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 226-226.5 ºC (ethanol water )
  • Punto di ebollizione: 732.2 °C at 760 mmHg
  • Punto di infiammabilità: 396.6 °C
  • Indice di rifrazione: 1.632
  • Solubilità: Leggermente solubile (6,8 g/l) (25°C),
  • PSA: 138.46000
  • LogP: -0.18520
  • λmax: 317(H2O)(lit.)
  • Solubilità: Non determinato

4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: 24/25
  • Frasi di rischio:R24/25
  • Condizioni di conservazione:-20°C

4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM100331-1g
2H-1-Benzopyran-2-one,7-[[2-(acetylamino)-2-deoxy-b-D-galactopyranosyl]oxy]-4-methyl-
36476-29-6 98%
1g
$*** 2023-05-30
abcr
AB259111-5g
4-Methylumbelliferyl-N-acetyl-beta-D-galactosaminide, 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-Galactopyranoside, 98%; .
36476-29-6 98%
5g
€1005.40 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03935-1g
N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
36476-29-6 ≥98% (HPLC)
1g
¥42818.0 2024-07-18
TRC
M333530-500mg
4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
36476-29-6
500mg
$ 121.00 2023-09-07
TRC
M333530-5g
4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
36476-29-6
5g
$552.00 2023-05-17
BAI LING WEI Technology Co., Ltd.
425115-250MG
4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside, 98%
36476-29-6 98%
250MG
¥ 928 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03935-25mg
N-((2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
36476-29-6 ≥98% (HPLC)
25mg
¥2668.0 2024-07-18
Apollo Scientific
BIM1088-250mg
4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
36476-29-6
250mg
£45.00 2025-02-22
abcr
AB259111-1 g
4-Methylumbelliferyl-N-acetyl-beta-D-galactosaminide, 4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-Galactopyranoside, 98%; .
36476-29-6 98%
1 g
€257.10 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-220963A-100 mg
4-Methylumbelliferyl N-acetyl-β-D-galactosaminide,
36476-29-6
100MG
¥2,324.00 2023-07-11

4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:36476-29-6)4-Methylumbelliferyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
A1204457
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):152.0/596.0